SV119: A High-Affinity Ligand for the Sigma-2 Receptor
SV119: A High-Affinity Ligand for the Sigma-2 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for therapeutic intervention and diagnostic imaging, particularly in the context of oncology.[1][2] Its overexpression in a variety of solid tumors, including prostate, breast, and lung cancer, compared to healthy tissues, underscores its potential as a biomarker for proliferative diseases.[1][2] SV119 is a synthetic small molecule that has demonstrated high affinity and specificity for the sigma-2 receptor, positioning it as a valuable tool for both studying the receptor's function and for the development of targeted cancer therapies.[1][2]
Quantitative Binding Affinity of SV119
The binding affinity of SV119 for the sigma-2 receptor has been quantified in multiple studies using radioligand competitive binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity, with a lower Ki value indicating a higher affinity. The data presented below summarizes the reported Ki values for SV119 in displacing specific radioligands from the sigma-2 receptor.
| Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| [125I]RHM-4 | Panc02 tumor membrane homogenates | 7.8 ± 1.7 | [3] |
| [3H]DTG | Rat liver membranes | 44.3 ± 7.3 | |
| [125I]RHM-4 | Rat liver membranes | 35.0 ± 4.0 |
Note: The Ki values were determined by competitive displacement of the indicated radioligand. A lower Ki value signifies a stronger binding affinity.
Experimental Protocols: Radioligand Binding Assays
The determination of SV119's binding affinity for the sigma-2 receptor is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand (in this case, SV119) to displace a radiolabeled ligand that is known to bind to the receptor. Below are detailed methodologies for two common types of these assays.
Competitive Binding Assay using [3H]DTG
1,3-di(2-tolyl)guanidine (DTG) is a non-selective sigma receptor ligand.[4][5] To specifically assess binding to the sigma-2 receptor, these assays are conducted in the presence of a masking agent that blocks the sigma-1 receptor.
Materials:
-
Radioligand: [3H]DTG (e.g., PerkinElmer)
-
Membrane Preparation: Rat liver membrane homogenates (a rich source of sigma-2 receptors)
-
Masking Agent: (+)-Pentazocine (to block sigma-1 receptors)
-
Non-specific Binding Control: High concentration of unlabeled DTG (e.g., 10 µM)
-
Test Compound: SV119 at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester
Procedure:
-
Rat liver membrane homogenates (approximately 30-60 µg of protein) are incubated with a fixed concentration of [3H]DTG (e.g., 5 nM).
-
To mask the sigma-1 receptors, 100 nM of (+)-pentazocine is added to all samples.
-
A range of concentrations of the unlabeled test compound, SV119 (e.g., from 1 nM to 1 µM), are added to compete with the radioligand for binding to the sigma-2 receptor.
-
For the determination of non-specific binding, a high concentration of unlabeled DTG (10 µM) is used.
-
The incubation is carried out at room temperature for 120 minutes.
-
Following incubation, the samples are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of SV119 that inhibits 50% of the specific binding of [3H]DTG). The Ki value is then calculated using the Cheng-Prusoff equation.[6]
Competitive Binding Assay using [125I]RHM-4
[125I]RHM-4 is a radioiodinated ligand with high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor.[6] The use of this radioligand can simplify the assay by eliminating the need for a sigma-1 receptor masking agent.[6]
Materials:
-
Radioligand: [125I]RHM-4
-
Membrane Preparation: Rat liver membrane homogenates
-
Non-specific Binding Control: High concentration of unlabeled DTG (e.g., 10 µM)
-
Test Compound: SV119 at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration System: Glass fiber filters and a cell harvester
Procedure:
-
Rat liver membrane homogenates (30-60 µg of protein) are incubated with a fixed concentration of [125I]RHM-4 (e.g., 0.1 nM).
-
A range of concentrations of the unlabeled test compound, SV119, are added.
-
Non-specific binding is determined in the presence of 10 µM DTG.
-
The incubation is performed at room temperature for 90 minutes.[6]
-
The separation of bound and unbound radioligand and subsequent washing steps are carried out as described for the [3H]DTG assay.
-
The radioactivity is measured using a gamma counter.
-
Data analysis is performed as described above to determine the IC50 and Ki values.
Signaling Pathways and Experimental Workflows
The sigma-2 receptor (TMEM97) is involved in several key cellular processes, and its activation by ligands like SV119 can trigger specific signaling cascades. The experimental workflow for determining binding affinity follows a logical progression from sample preparation to data analysis.
Caption: Sigma-2 Receptor Signaling Pathway.
The sigma-2 receptor (TMEM97) forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), playing a role in cholesterol homeostasis.[7][8] In cancer cells, signaling through the sigma-2 receptor can impact cell proliferation and survival.[9] Ligands such as SV119 can induce apoptosis in cancer cells.[10] Furthermore, TMEM97 has been shown to interact with LRP6, a co-receptor in the Wnt/β-catenin signaling pathway, thereby influencing its activity.[9]
Caption: Radioligand Binding Assay Workflow.
This workflow illustrates the key steps in determining the binding affinity of SV119. It begins with the preparation of the necessary biological materials and reagents, proceeds through the incubation and separation steps of the assay, and concludes with data acquisition and analysis to derive the IC50 and Ki values.
References
- 1. Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor complex are responsible for the cellular uptake of Aβ42 and its protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transmembrane protein 97 exhibits oncogenic properties via enhancing LRP6-mediated Wnt signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
